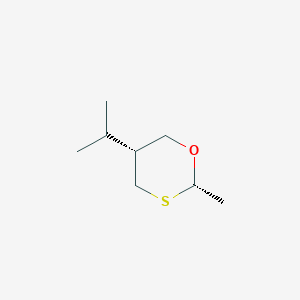
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI): is an organic compound with the molecular formula C8H16OS . It belongs to the class of heterocyclic compounds known as oxathianes, which contain a six-membered ring with one oxygen and one sulfur atom. This compound is characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of an acid catalyst to form the oxathiane ring. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methyl and isopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under various conditions, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the oxathiane ring can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiane: The parent compound without the methyl and isopropyl substituents.
1,3-Dioxane: A similar six-membered ring compound with two oxygen atoms instead of one oxygen and one sulfur atom.
1,3-Thiazane: A six-membered ring compound with one nitrogen and one sulfur atom.
Uniqueness
1,3-Oxathiane,2-methyl-5-(1-methylethyl)-,cis-(9CI) is unique due to its specific substituents and cis configuration, which can influence its chemical reactivity and biological activity. The presence of both oxygen and sulfur atoms in the ring provides distinct chemical properties compared to similar compounds with different heteroatoms.
Properties
IUPAC Name |
(2S,5R)-2-methyl-5-propan-2-yl-1,3-oxathiane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS/c1-6(2)8-4-9-7(3)10-5-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXMLHPTWVJRP-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(CS1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC[C@H](CS1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
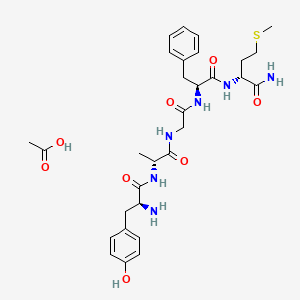
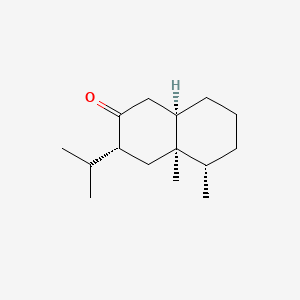
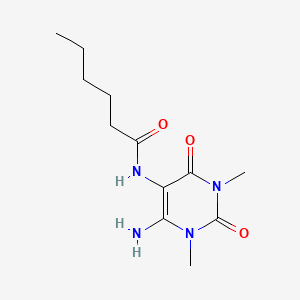
![Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt](/img/structure/B564070.png)
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
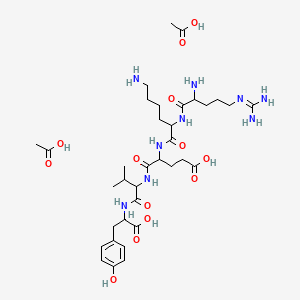
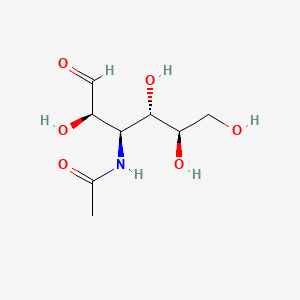
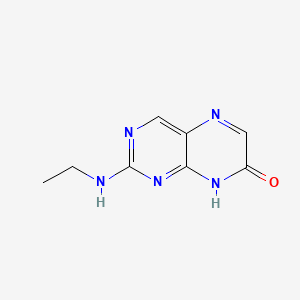
![(7R,7AR)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B564076.png)
![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)
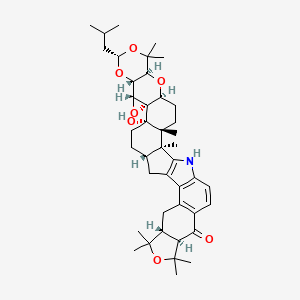
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
